molecular formula C4HF3I2N2 B13495868 4,5-diiodo-1-(trifluoromethyl)-1H-imidazole

4,5-diiodo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13495868
M. Wt: 387.87 g/mol
InChI Key: AYNONMMPLQTMPR-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of iodine and trifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diiodo-1-(trifluoromethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the 4 and 5 positions of the imidazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the imidazole ring .

Mechanism of Action

The mechanism by which 4,5-diiodo-1-(trifluoromethyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it valuable in various applications .

Properties

Molecular Formula

C4HF3I2N2

Molecular Weight

387.87 g/mol

IUPAC Name

4,5-diiodo-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4HF3I2N2/c5-4(6,7)11-1-10-2(8)3(11)9/h1H

InChI Key

AYNONMMPLQTMPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C(F)(F)F)I)I

Origin of Product

United States

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